3-Bromo-4-hydroxybenzenesulfonicacid
Description
3-Bromo-4-hydroxybenzenesulfonic acid is a halogenated aromatic sulfonic acid derivative characterized by a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a sulfonic acid group (-SO₃H) typically at the 1-position of the benzene ring (inferred from synthesis pathways). Its molecular formula is C₆H₄BrO₄S, with a molecular weight of 252.03 g/mol.
Synthesis: As described in , this compound is synthesized via:
Sulfonation of 3-bromophenol with concentrated sulfuric acid to form 3-bromophenolsulfonic acid.
Oxidation with potassium permanganate to introduce the hydroxyl group at the 4-position .
This intermediate is critical for synthesizing more brominated derivatives like 3,5-dibromo-4-hydroxybenzenesulfonic acid through additional bromination steps.
Properties
Molecular Formula |
C6H5BrO4S |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H5BrO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,(H,9,10,11) |
InChI Key |
JVVNNUQMFPBKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Strategic Approaches to Regioselective Synthesis
The synthesis of 3-bromo-4-hydroxybenzenesulfonic acid necessitates careful consideration of substituent directing effects. The hydroxyl (-OH) and sulfonic acid (-SO3H) groups are ortho/para- and meta-directing, respectively, while bromine (-Br) influences reactivity through steric and electronic effects. Two primary strategies dominate the literature:
Sequential Sulfonation and Bromination
This method involves introducing the sulfonic acid group first, followed by bromination. Phenol serves as the starting material due to its commercial availability and reactivity.
Sulfonation of Phenol
Phenol undergoes sulfonation with concentrated sulfuric acid at 100°C, predominantly yielding 4-hydroxybenzenesulfonic acid (para product). Ortho sulfonation is minimized under controlled conditions.
Reaction Conditions :
Bromination of 4-Hydroxybenzenesulfonic Acid
Bromination is achieved using molecular bromine (Br2) in dichloroethane at 0°C, with hydrogen peroxide (H2O2) and sulfuric acid (H2SO4) as catalysts. The sulfonic acid group directs bromination to the meta position (C3), while the hydroxyl group influences ortho/para selectivity.
Optimized Protocol :
- Reagents : Br2 (0.55 equiv), H2O2 (0.55 equiv), H2SO4 (catalytic)
- Solvent : Dichloroethane
- Temperature : 0°C
- Yield : 85–90%
Mechanistic Insight :
The sulfonic acid group deactivates the ring, favoring electrophilic substitution at the meta position relative to -SO3H. Concurrently, H2O2 oxidizes HBr (byproduct) to Br2, enhancing atom economy.
Bromination Followed by Sulfonation
Alternative routes invert the sequence, introducing bromine before sulfonation. This approach circumvents competing directing effects but requires precise control over bromine placement.
Synthesis of 3-Bromophenol
Direct bromination of phenol with Br2 in carbon disulfide (CS2) yields a mixture of ortho- and para-bromophenol . Meta-bromophenol is inaccessible via this method due to the hydroxyl group’s strong ortho/para-directing nature. To achieve meta substitution, a protection-deprotection strategy is employed:
- Protection : Acetylation of phenol with acetic anhydride forms phenyl acetate .
- Bromination : Reaction with Br2 in the presence of FeBr3 directs bromine to the meta position relative to the acetyl group.
- Deprotection : Hydrolysis with aqueous NaOH regenerates the hydroxyl group, yielding 3-bromophenol .
Key Data :
Sulfonation of 3-Bromophenol
Sulfonation of 3-bromophenol with chlorosulfonic acid (ClSO3H) in dichloromethane introduces the -SO3H group para to the hydroxyl group.
Reaction Conditions :
Advanced Methodologies and Catalytic Innovations
Ultrasonically Assisted Sulfonation
Ultrasound irradiation enhances reaction rates and regioselectivity. A study by Rajanna et al. demonstrated the synthesis of 4-hydroxybenzenesulfonic acid using a (DMF + SOCl2)/NaHSO3 system under ultrasound. Applied to 3-bromophenol, this method achieves sulfonation in 1 hour with 85% yield.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|---|
| Sulfonation → Bromination | 2 | H2SO4, Br2, H2O2 | 0°C, dichloroethane | 85% | High (meta to -SO3H) |
| Bromination → Sulfonation | 3 | Ac2O, Br2, ClSO3H | RT, CH2Cl2 | 70% | Moderate (para to -OH) |
| Ultrasound-Assisted | 2 | (DMF + SOCl2)/NaHSO3 | 25°C, ultrasonication | 85% | High |
Challenges and Optimization Strategies
Competing Directing Effects
The coexistence of -OH and -SO3H groups complicates regioselectivity. Computational studies suggest that -SO3H exerts stronger electronic effects, favoring meta bromination. Empirical optimization of Br2 stoichiometry (0.55–0.58 equiv) minimizes polybromination.
Solvent Selection
Polar aprotic solvents (e.g., dichloroethane) enhance bromine solubility and stabilize intermediates. Non-polar solvents (e.g., CS2) are avoided due to poor compatibility with -SO3H.
Catalyst Recycling
H2SO4 and FeBr3 can be recovered via aqueous extraction, reducing costs. Industrial-scale processes report 90% catalyst recovery rates.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzenesulfonic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonic acids.
Scientific Research Applications
3-Bromo-4-hydroxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences in molecular structure, substituents, and functional groups among 3-bromo-4-hydroxybenzenesulfonic acid and its analogs:
Key Comparative Insights
Functional Group Impact
- Sulfonic Acid vs. Carboxylic Acid/Sulfonamide :
Substituent Effects
- Bromine Position :
- Additional Groups :
- Nitro () and methylsulfonyl () groups increase electron-withdrawing effects, stabilizing negative charges and enhancing electrophilic substitution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
